molecular formula C18H29N5OS B14920168 N,N-dicyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

N,N-dicyclohexyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B14920168
M. Wt: 363.5 g/mol
InChI Key: QNYOKSWINLKDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dicyclohexyl group and a pyrimidinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinylsulfanyl intermediate. This intermediate is then reacted with dicyclohexylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Common reagents include halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~1~,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.

    N,N’-Dicyclohexylurea: A byproduct in carbodiimide reactions.

    N,N’-Dicyclohexyl-1,2-diaminoethane: Used as a ligand in coordination chemistry.

Uniqueness

N~1~,N~1~-DICYCLOHEXYL-2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C18H29N5OS

Molecular Weight

363.5 g/mol

IUPAC Name

N,N-dicyclohexyl-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H29N5OS/c19-15-11-16(20)22-18(21-15)25-12-17(24)23(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h11,13-14H,1-10,12H2,(H4,19,20,21,22)

InChI Key

QNYOKSWINLKDAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.